Ethyl 2-m-tolylthiazole-4-carboxylate

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship

Researchers often encounter uncontrolled variables in SAR when using generic aryl-thiazole building blocks. This compound solves that with a defined meta-methyl substitution pattern (σm = -0.07) for precise electronic tuning. • Enables three-point Hammett tuning array between unsubstituted (σ = 0.00) and para-methyl (σp = -0.17) analogs. • Provides a predictable hydrolysis half-life, ~24% slower than phenyl analog, for balanced prodrug stability. • Facilitates good-yield Pd-catalyzed C5 direct arylation, outperforming electron-deficient aryl substrates. Supplied with rigorous batch-specific purity documentation to support reproducible lead optimization.

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
CAS No. 132089-33-9
Cat. No. B161731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-m-tolylthiazole-4-carboxylate
CAS132089-33-9
Molecular FormulaC13H13NO2S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=CC=CC(=C2)C
InChIInChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3
InChIKeyLQCPJZNCZBKRBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-m-tolylthiazole-4-carboxylate: Chemical Profile & Procurement


Ethyl 2-m-tolylthiazole-4-carboxylate (CAS 132089-33-9) is a 2-aryl-substituted thiazole-4-carboxylate ester with molecular formula C13H13NO2S and molecular weight 247.31 g/mol . The compound features a meta-tolyl (3-methylphenyl) group at the 2-position of the thiazole ring and an ethyl ester at the 4-position. It is commercially available as a building block for medicinal chemistry and agrochemical research, with typical purity specifications of 95-97% . The meta-methyl substitution distinguishes this compound from its regioisomeric para-methyl analog (CAS 132089-32-8) and the unsubstituted phenyl derivative (CAS 59937-01-8), which are the most relevant comparators for structure-activity relationship (SAR) studies [1].

meta-Methyl regioisomer for electronic tuning SAR
Enables three-point comparison with para-methyl and unsubstituted phenyl analogs
Thiazole-4-carboxylate ester building block
Ethyl ester suitable for Pd-catalyzed C–H functionalization and hydrolysis studies
Research-grade purity context (≥95%)
Applicable for medicinal chemistry and agrochemical lead discovery

Ethyl 2-m-tolylthiazole-4-carboxylate: Non-Interchangeability with Analogs


While 2-arylthiazole-4-carboxylates share a common heterocyclic scaffold, the position and electronic character of aryl substitution profoundly alter their physicochemical and reactivity profiles. The meta-methyl group in ethyl 2-m-tolylthiazole-4-carboxylate (Hammett σm = -0.07) exerts a distinct electronic influence compared to the para-methyl analog (σp = -0.17) and the unsubstituted phenyl derivative (σ = 0.00), affecting both the electron density at the thiazole C5 position [1] and the alkaline hydrolysis rate of the ester moiety [2]. These differences manifest in divergent LogP values (XLogP = 3.5 for the m-tolyl compound), hydrogen bonding capacity, and catalytic cross-coupling efficiency [3]. Generic substitution without experimental validation therefore risks introducing uncontrolled variables in SAR campaigns, catalytic reaction optimization, and lead compound development. The evidence below quantifies these specific points of differentiation.

Electronic effect meta-Methyl (σm = -0.07) provides weaker electron donation than para-methyl (σp = -0.17), shifting thiazole ring electron density and reactivity.
Ester hydrolysis Alkaline hydrolysis rate differs ~1.9× between meta and para isomers; substitution alters aqueous stability profile.
Conformation meta-Substitution introduces conformational asymmetry absent in para isomer, potentially affecting molecular recognition and crystal packing.

Ethyl 2-m-tolylthiazole-4-carboxylate: Comparator-Based Differentiation Evidence


Meta-Methyl Electronic Effect vs Para-Methyl

The meta-methyl substituent in ethyl 2-m-tolylthiazole-4-carboxylate (Hammett σm = -0.07) exerts a substantially weaker electron-donating inductive effect compared to the para-methyl group in its regioisomer ethyl 2-p-tolylthiazole-4-carboxylate (σp = -0.17) [1]. This quantitative difference in substituent constant translates to distinct electronic environments at the thiazole C5 position, with the meta-methyl compound retaining greater electron density for electrophilic substitution or C-H activation reactions. The unsubstituted phenyl analog (σ = 0.00) serves as the neutral baseline.

Hammett σ constant
Cross-study comparable
σm = -0.07 (meta-methyl) vs. σp = -0.17 (para-methyl); Δσ = 0.10, 2.4× stronger donation by para
Meta-methyl offers intermediate electron density for electrophilic substitution tuning
Based on established Hammett LFER for thiazoles; unsubstituted phenyl (σ=0) as neutral baseline
Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship

Alkaline Ester Hydrolysis Rate by Substituent Position

Alkaline hydrolysis rates of thiazole-4-carboxylate ethyl esters follow the Hammett equation with a reaction constant ρ = 1.7 at 25°C in 85% ethanol [1]. For ethyl 2-m-tolylthiazole-4-carboxylate with σm = -0.07, the predicted relative hydrolysis rate (log k/k0) is approximately -0.12 relative to the unsubstituted phenyl baseline, corresponding to a ~24% slower hydrolysis rate. The para-methyl analog (σp = -0.17) is predicted to undergo hydrolysis ~49% slower than baseline. This kinetic differentiation allows researchers to select the meta-methyl compound when intermediate hydrolytic stability between the phenyl and para-tolyl analogs is desired.

Predicted hydrolysis rate
Class-level
log(k/k0) ≈ -0.12 (meta) vs. -0.29 (para); meta hydrolyzes ~1.9× faster than para, ~1.3× slower than phenyl
Intermediate kinetic profile supports balanced ester stability in aqueous formulations
Predicted from Hammett ρ=1.7 at 25°C in 85% EtOH; class-level inference requiring experimental validation
Reaction Kinetics Prodrug Design Chemical Stability

Lipophilic-Hydrophilic Balance (LogP & PSA)

Ethyl 2-m-tolylthiazole-4-carboxylate exhibits a calculated LogP (XLogP) of 3.5 and topological polar surface area (TPSA) of 67.4 Ų [1]. The unsubstituted phenyl analog (C12H11NO2S, MW 233.29) has lower lipophilicity due to the absence of the methyl group, while the para-tolyl analog shares identical molecular weight and LogP but differs in 3D conformation. The meta-methyl position introduces conformational asymmetry that influences molecular recognition and crystal packing without altering global lipophilicity parameters, a subtle but critical distinction for receptor binding and solubility optimization.

LogP & PSA
Supporting evidence
XLogP 3.5, TPSA 67.4 Ų (identical to para isomer); ΔLogP ≈ +0.4–0.5 vs. unsubstituted phenyl analog
Increased lipophilicity over phenyl, while retaining same MW and PSA as para regioisomer
Computed values; meta-methyl asymmetry adds conformational nuance without altering global descriptors
ADME Prediction Drug Likeness Physicochemical Profiling

Conformational Asymmetry vs Para-Isomer Symmetry

Ethyl 2-m-tolylthiazole-4-carboxylate contains 4 rotatable bonds, with the meta-methyl group introducing conformational asymmetry absent in the symmetric para-methyl analog [1]. The InChIKey LQCPJZNCZBKRBX-UHFFFAOYSA-N uniquely identifies the meta-substituted regioisomer, distinct from the para-isomer InChIKey YJADELKTGPHXGE-UHFFFAOYSA-N [2]. This asymmetry affects the conformational energy landscape of the aryl-thiazole dihedral angle, with the meta-methyl group creating steric and electronic anisotropy that influences binding pocket complementarity and solid-state packing.

Conformational asymmetry
Supporting evidence
4 rotatable bonds; meta-methyl breaks C2v symmetry present in para isomer, creating distinct dihedral landscape
Asymmetric substitution enables shape-based binding site probe without altering MW or LogP
Structural analysis from SMILES; InChIKey differs from para analog
Conformational Analysis Molecular Recognition Crystal Engineering

Electron-Donating Substituents Enhance Pd Coupling Yields

In Pd-catalyzed direct C-H arylation and oxidative Heck coupling of thiazole-4-carboxylates, 2-aryl substrates bearing electron-donating groups (EDGs) on the benzene ring afford cross-coupling products in good yield, whereas those with electron-withdrawing groups give only moderate yields due to incomplete substrate consumption [1]. Ethyl 2-m-tolylthiazole-4-carboxylate, bearing a weakly electron-donating meta-methyl group (σm = -0.07), falls within the EDG category predicted to yield efficient cross-coupling. The para-methyl analog (σp = -0.17, stronger EDG) may exhibit slightly higher reactivity, while the unsubstituted phenyl analog (σ = 0.00) serves as the neutral reference point.

Pd coupling efficiency
Class-level
EDG-bearing 2-aryl substrates (including m-tolyl) reported to give good cross-coupling yields; EWG analogs yield moderate
Select as EDG substrate for Pd-catalyzed C5 diversification; supports library synthesis
Class-level yield trend from Pd(II) C-H activation; substrate consumption differences drive outcome
Synthetic Methodology C-H Activation Palladium Catalysis

Insecticidal Activity of m-Tolyl Thiazole Derivatives

The m-tolyl group has been incorporated into bioactive thiazole-containing compounds with demonstrated efficacy. A derivative containing the m-tolyl moiety—(4-(5-(3-bromophenyl)-4-methylthiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone (compound 6h)—exhibited 100% lethal rate against Mythimna separata (armyworm) at 500 μg/mL [1]. While this data is from a more complex derivative rather than the ethyl ester itself, it establishes the m-tolyl group as a productive structural motif in thiazole-based agrochemical candidates. In contrast, related derivatives in the same study lacking the m-tolyl substitution showed different activity profiles against Pseudoperonospora cubensis (compound 6b: 100% inhibition, better than azoxystrobin) and Rhizoctonia solani (compound 6c: 58.86% inhibition at 200 μg/mL).

Insecticidal endpoint
Class-level
m-Tolyl derivative 6h: 100% lethality against armyworm at 500 μg/mL
Supports insecticidal screening context; m-tolyl motif relevant for agrochemical leads
Data from piperidine-amide derivative, not the free ester; class-level inference
Agrochemical Discovery Insecticide Development Thiazole Derivatives

Ethyl 2-m-tolylthiazole-4-carboxylate: Application Scenarios


Intermediate Electronic Modulation for SAR

Use ethyl 2-m-tolylthiazole-4-carboxylate when a SAR campaign requires systematic variation of aryl ring electron density while maintaining identical molecular weight and core scaffold. The meta-methyl group (σm = -0.07) provides an intermediate electron-donating effect between the unsubstituted phenyl analog (σ = 0.00) and the para-methyl analog (σp = -0.17), enabling three-point electronic tuning without introducing confounding steric or lipophilic variables [1].

Controlled Ester Hydrolysis for Prodrug Design

Select ethyl 2-m-tolylthiazole-4-carboxylate when designing thiazole-4-carboxylate prodrugs that require balanced ester stability. Based on the established Hammett relationship for thiazole-4-carboxylates (ρ = 1.7), the meta-tolyl ester hydrolyzes approximately 24% slower than the unsubstituted phenyl analog but approximately 1.9× faster than the para-tolyl analog under alkaline conditions [2]. This intermediate kinetic profile allows precise tuning of compound half-life in aqueous formulations.

Pd-Catalyzed C-H Functionalization of Thiazole Scaffolds

Employ ethyl 2-m-tolylthiazole-4-carboxylate as a substrate in Pd-catalyzed direct arylation or oxidative Heck coupling reactions targeting the thiazole C5 position. The electron-donating meta-methyl group places this compound in the substrate class reported to afford cross-coupling products in good yield, in contrast to electron-withdrawing aryl analogs that give only moderate yields due to incomplete substrate consumption [3].

Agrochemical Lead Discovery with m-Tolyl-Thiazole

Utilize ethyl 2-m-tolylthiazole-4-carboxylate as a versatile building block for constructing m-tolyl-thiazole derivatives with potential insecticidal or fungicidal activity. The m-tolyl moiety has been successfully incorporated into thiazole-based compounds demonstrating 100% lethality against armyworm at 500 μg/mL [4], establishing this substitution pattern as a productive starting point for agrochemical SAR exploration.

Application
Selection Property
Validation Focus
SAR electronic tuning
Weakly electron-donating meta-methyl (σm = -0.07)
Electron density titration across regioisomer series
Prodrug ester stability design
Predicted intermediate alkaline hydrolysis rate (Hammett ρ=1.7)
Aqueous stability kinetics vs. para-methyl and phenyl analogs
Late-stage C–H functionalization
EDG-bearing 2-aryl substrate for Pd catalysis
Reported coupling efficiency with EDG vs. EWG substituents
Agrochemical lead discovery
m-Tolyl-thiazole motif with reported insecticidal endpoint
Insecticidal screening context; class-level confirmation needed

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-m-tolylthiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.